molecular formula C12H10N2O2S B11428957 1-ethyl-2-sulfanylchromeno[3,4-d]imidazol-4(1H)-one

1-ethyl-2-sulfanylchromeno[3,4-d]imidazol-4(1H)-one

Cat. No.: B11428957
M. Wt: 246.29 g/mol
InChI Key: NJTKBEBIRSFURW-UHFFFAOYSA-N
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Description

1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE is a heterocyclic compound that features a unique fusion of chromene and imidazole rings

Preparation Methods

The synthesis of 1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce different alkyl groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfur atom and the fused ring system play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making it a candidate for drug development .

Comparison with Similar Compounds

1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE can be compared with other similar compounds such as:

This compound’s unique combination of chromene and imidazole rings, along with the presence of a sulfur atom, distinguishes it from other similar compounds and contributes to its diverse range of applications and chemical reactivity.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

1-ethyl-2-sulfanylidene-3H-chromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C12H10N2O2S/c1-2-14-10-7-5-3-4-6-8(7)16-11(15)9(10)13-12(14)17/h3-6H,2H2,1H3,(H,13,17)

InChI Key

NJTKBEBIRSFURW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)OC3=CC=CC=C32)NC1=S

Origin of Product

United States

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